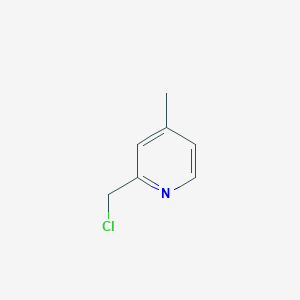

2-(Chloromethyl)-4-methylpyridine

Übersicht

Beschreibung

2-(Chloromethyl)-4-methylpyridine is an organohalide compound characterized by a pyridine core with a chloromethyl group at the 2-position and a methyl group at the 4-position. This compound is known for its utility in various chemical reactions and applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Chloromethylation of Pyridine Derivatives: One common method involves the chloromethylation of pyridine derivatives using formaldehyde and hydrochloric acid under acidic conditions.

Halogenation Reactions: Another approach is the halogenation of 4-methylpyridine using chloromethylating agents such as chloromethyl methyl ether in the presence of a suitable catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.

Reduction: Reduction reactions can convert the chloromethyl group to a methylene group, resulting in the formation of 2-(methyl)-4-methylpyridine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia, amines, and alcohols are typically employed, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: 2-(methyl)-4-methylpyridine.

Substitution: Various pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Chloromethyl)-4-methylpyridine serves as an important intermediate in the synthesis of various bioactive compounds. Its structural properties allow it to participate in reactions that yield pharmaceuticals with diverse therapeutic effects.

- Antihypertensive and Hypocholesterolemic Agents : The compound is utilized in the synthesis of agents that help reduce blood pressure and cholesterol levels. Research indicates that derivatives of chloromethylpyridine exhibit hypocholesterolemic and anti-hypotensive properties, making them valuable in cardiovascular medicine .

- Anti-inflammatory and Analgesic Compounds : this compound is also a precursor for synthesizing anti-inflammatory and analgesic drugs. These compounds are crucial for managing pain and inflammation in various medical conditions .

- Fungicidal and Bactericidal Agents : The compound has been studied for its potential fungicidal and bactericidal activities, which can be harnessed in developing new antimicrobial agents .

Agrochemical Applications

The chlorinated pyridine derivatives are explored for their use as insecticides and herbicides. The ability to modify the side chains allows for the development of compounds with enhanced efficacy against pests while minimizing environmental impact.

- Insecticides : The synthesis of chlorinated derivatives from this compound has been reported to yield effective insecticides that target specific pests without harming beneficial species .

Bioassay Studies

A significant study conducted by the National Toxicology Program assessed the carcinogenicity of 2-(chloromethyl)pyridine hydrochloride using Fischer 344 rats and B6C3F1 mice. Key findings include:

- Dosage Administration : Animals were administered varying dosages over an extended period (99 weeks), with observations indicating no significant increase in tumor incidence across treated groups compared to controls .

- Body Weight Effects : Some dose-related body weight depression was observed, particularly in mice, suggesting that while the compound was tolerated, further studies are necessary to understand its long-term effects on health .

Synthesis Evaluation

Research evaluating the synthesis of this compound highlighted its efficiency as a precursor for other bioactive molecules. The study emphasized optimizing reaction conditions to improve yield and selectivity for desired products .

Data Tables

| Application Type | Description | Examples of Use |

|---|---|---|

| Medicinal Chemistry | Intermediate for bioactive compounds | Antihypertensive, anti-inflammatory |

| Agrochemical | Synthesis of insecticides and herbicides | Targeted pest control |

| Synthesis Methods | Chlorination reactions using various agents | Phosphorus pentachloride |

Wirkmechanismus

2-(Chloromethyl)-4-methylpyridine is similar to other chloromethylpyridines, such as 2-chloromethylpyridine and 3-chloromethylpyridine. its unique combination of a chloromethyl group and a methyl group at specific positions on the pyridine ring distinguishes it from these compounds. The presence of the methyl group at the 4-position enhances its reactivity and stability, making it a valuable compound in various applications.

Vergleich Mit ähnlichen Verbindungen

2-Chloromethylpyridine

3-Chloromethylpyridine

4-Chloromethylpyridine

Biologische Aktivität

2-(Chloromethyl)-4-methylpyridine, also known by its CAS number 38198-16-2, is an organohalide compound with significant biological activity and utility in various scientific fields. This article delves into its biological properties, mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloromethyl group at the 2-position and a methyl group at the 4-position. This structure contributes to its reactivity and versatility in chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of diverse pyridine derivatives that may exhibit different biological activities.

- Oxidation and Reduction : The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to yield 2-(methyl)-4-methylpyridine, both of which may have distinct biological effects.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. It serves as a precursor for synthesizing bioactive compounds, including inhibitors of protein prenylation, which are relevant in cancer therapy . The compound's ability to modify biomolecules enhances its utility in medicinal chemistry.

Case Studies

- Inhibition of Farnesyl-Protein Transferase : A study highlighted the potential of compounds related to this compound as inhibitors of farnesyl-protein transferase (FPTase), an enzyme involved in the post-translational modification of proteins like Ras. Inhibition of FPTase can disrupt oncogenic signaling pathways, making it a target for cancer treatment .

- Synthesis of Bioactive Derivatives : Researchers have synthesized various derivatives from this compound that demonstrate biological activity against specific targets. For example, derivatives have been shown to bind to proteins or enzymes, altering their activity and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chloromethylpyridines:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Chloromethylpyridine | Moderate activity; used in similar reactions | Less stable than this compound |

| 3-Chloromethylpyridine | Limited applications; less studied | Similar reactivity but different substitution patterns |

| 4-Chloromethylpyridine | Active in organic synthesis; limited biological data | Primarily used as a building block |

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMJNRKGRRCAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506499 | |

| Record name | 2-(Chloromethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38198-16-2 | |

| Record name | 2-(Chloromethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.